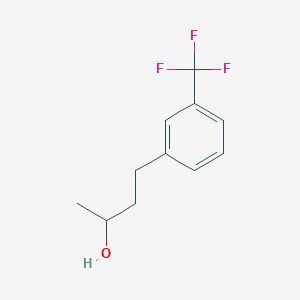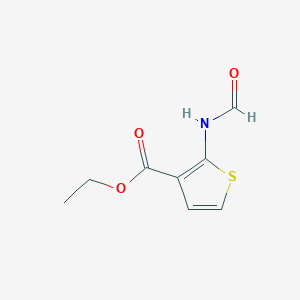
methyl 2-fluoro-3-hydroxy-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-fluoro-3-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid, featuring a fluorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-3-hydroxy-4-methoxybenzoate typically involves the esterification of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid. The esterification process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-fluoro-3-hydroxy-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid methyl ester derivatives.
Applications De Recherche Scientifique
methyl 2-fluoro-3-hydroxy-4-methoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-fluoro-3-hydroxy-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-hydroxybenzoic acid methyl ester
- 3-Hydroxy-4-methoxybenzoic acid methyl ester
- 2-Fluoro-4-methoxybenzoic acid methyl ester
Uniqueness
methyl 2-fluoro-3-hydroxy-4-methoxybenzoate is unique due to the combination of the fluorine atom, hydroxyl group, and methoxy group on the benzene ring. This specific arrangement of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a compound of significant interest in various research fields.
Propriétés
Formule moléculaire |
C9H9FO4 |
|---|---|
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
methyl 2-fluoro-3-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C9H9FO4/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4,11H,1-2H3 |
Clé InChI |
OTSODGMSRREDQO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)OC)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxybenzo[6,7]oxepino[3,4-b]pyridin-5(11H)-one](/img/structure/B8651425.png)
propanedinitrile](/img/structure/B8651430.png)









![[1,1'-Biphenyl]-4-ol, 4'-(2-propenyloxy)-](/img/structure/B8651530.png)
